SARS-CoV-2 nsp14-IN-2

Description

Structure

3D Structure

Properties

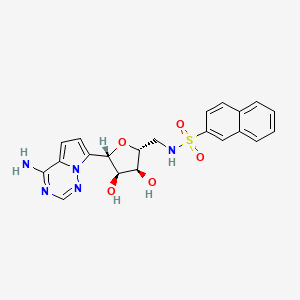

Molecular Formula |

C21H21N5O5S |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

N-[[(2R,3S,4R,5S)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]naphthalene-2-sulfonamide |

InChI |

InChI=1S/C21H21N5O5S/c22-21-16-8-7-15(26(16)24-11-23-21)20-19(28)18(27)17(31-20)10-25-32(29,30)14-6-5-12-3-1-2-4-13(12)9-14/h1-9,11,17-20,25,27-28H,10H2,(H2,22,23,24)/t17-,18-,19-,20+/m1/s1 |

InChI Key |

IYCYSBUBGPYWMH-WTGUMLROSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)C4=CC=C5N4N=CN=C5N)O)O |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3C(C(C(O3)C4=CC=C5N4N=CN=C5N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of Nsp14 in SARS-CoV-2 Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the etiological agent of COVID-19, relies on a complex machinery of viral proteins for its replication and propagation. Among these, the non-structural protein 14 (nsp14) emerges as a critical enzyme, wielding dual functionalities essential for the viral life cycle. This technical guide provides an in-depth exploration of the core functions of nsp14, its pivotal role in viral replication, and its interplay with the host cellular environment. We delve into its 3'-to-5' exoribonuclease (ExoN) activity, which confers a unique proofreading capability, and its N7-methyltransferase (N7-MTase) function, vital for mRNA capping and immune evasion. This document summarizes key quantitative data, details experimental protocols for studying nsp14, and presents visual diagrams of associated pathways and workflows to offer a comprehensive resource for the scientific community engaged in antiviral research and development.

Introduction

The SARS-CoV-2 genome, one of the largest among RNA viruses, encodes 16 non-structural proteins that orchestrate viral replication and transcription.[1] Nsp14 is a 60 kDa bifunctional protein that is highly conserved among coronaviruses.[1][2] It possesses an N-terminal exoribonuclease (ExoN) domain and a C-terminal N7-methyltransferase (N7-MTase) domain.[1] These two distinct enzymatic activities are crucial for high-fidelity replication of the viral genome and for evading the host's innate immune surveillance.[1][2] The unique proofreading function provided by the ExoN domain is a significant obstacle in the development of nucleoside analog-based antiviral therapies.[1] Consequently, nsp14 stands out as a promising target for the development of novel anti-coronaviral agents.[1][2]

Core Functions of Nsp14

3'-to-5' Exoribonuclease (ExoN) Activity: The Proofreading Machine

The N-terminal domain of nsp14 harbors a 3'-to-5' exoribonuclease activity, a feature uncommon among RNA viruses.[1] This ExoN activity is responsible for excising mismatched nucleotides incorporated by the viral RNA-dependent RNA polymerase (RdRp), thereby ensuring the fidelity of viral replication.[3][4] This proofreading mechanism is believed to have enabled the expansion of the coronavirus genome size during evolution.[1] The ExoN activity of nsp14 is significantly enhanced by its interaction with another non-structural protein, nsp10, which acts as a cofactor.[1][5] Inactivation of the ExoN domain leads to a substantial increase in mutation rates, which can be detrimental to the virus.[6][7]

N7-Methyltransferase (N7-MTase) Activity: Capping for Stealth and Stability

The C-terminal domain of nsp14 functions as an S-adenosyl-L-methionine (SAM)-dependent N7-methyltransferase.[1] This enzymatic activity is crucial for the formation of the 5' cap structure (Cap-0) on viral mRNAs.[8] The mRNA cap is essential for protecting the viral RNA from degradation by host 5' exoronucleases, promoting efficient translation of viral proteins, and preventing recognition by the host's innate immune system.[1][9] Unlike the ExoN activity, the N7-MTase function does not require the nsp10 cofactor.[8] Mutations that abolish the N7-MTase activity have a severe impact on viral replication, highlighting its critical role.[1]

Nsp14 in the SARS-CoV-2 Replication Complex

Nsp14 is an integral component of the viral replication-transcription complex (RTC).[2] Its interaction with nsp10 is a prime example of the intricate protein-protein interactions that govern viral replication.

The Nsp14-Nsp10 Interaction: A Critical Partnership

The interaction between nsp14 and nsp10 is indispensable for the robust exoribonuclease activity of nsp14.[1] Nsp10 stabilizes the ExoN domain of nsp14, positioning the catalytic residues for optimal function.[1] This interaction is often described as a "hand-in-glove" model, where nsp10 (the glove) enhances the activity of nsp14 (the hand).[1] Disrupting this interaction has been shown to decrease viral replication fidelity.[1]

Role in Immune Evasion

Beyond its direct roles in replication, nsp14 actively participates in subverting the host's innate immune response.

Shutdown of Host Protein Synthesis

Nsp14 has been shown to induce a shutdown of host protein synthesis.[10][11] This translational inhibition prevents the production of antiviral proteins, including interferons and interferon-stimulated genes (ISGs), thereby creating a more favorable environment for viral propagation.[10] Both the ExoN and N7-MTase activities of nsp14 are required for this function, and the interaction with nsp10 enhances this inhibitory effect.[10]

Modulation of Host Gene Expression

Expression of nsp14 alone can cause a significant remodeling of the host cell's transcriptome, mimicking the changes observed during a full SARS-CoV-2 infection.[2][12] This includes the activation of pro-inflammatory pathways like NF-κB, leading to the upregulation of cytokines such as IL-6 and IL-8, which are associated with severe COVID-19.[3] The N7-MTase domain appears to be the primary driver of these transcriptomic changes.[2][12] Nsp14 also interacts with host proteins like IMPDH2, which is involved in nucleotide biosynthesis and NF-κB signaling, further highlighting its role in manipulating host cellular processes.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic activities of nsp14 and the efficacy of various inhibitors.

Table 1: Kinetic Parameters of Nsp14 Enzymatic Activities

| Enzyme Activity | Substrate | KM | kcat | Reference |

| Exoribonuclease (ExoN) | Exo control substrate | 167.6 nM | - | [2] |

| Exoribonuclease (ExoN) | All cleavable substrates | 379.4 nM | - | [2] |

| N7-Methyltransferase | GpppA-RNA | 43 ± 15 nM | 48 ± 4 h-1 | [4] |

| N7-Methyltransferase | S-adenosyl-L-methionine (SAM) | 257 ± 20 nM | 52 ± 1 h-1 | [4] |

| N7-Methyltransferase | GpppA | - | - | [13] |

| N7-Methyltransferase | GTP | - | - | [13] |

Table 2: Inhibitors of Nsp14 N7-Methyltransferase Activity

| Inhibitor | IC50 | Antiviral EC50 | Cell Line | Reference |

| PF-03882845 | 1.1 µM | 10.97 µM | Vero E6 | [14] |

| Trifluperidol | 12.9 µM | 12.96 µM | Vero E6 | [14] |

| Inauhzin | 23.0 µM | 14.9 µM | Vero E6 | [14] |

| Lomeguatrib | 53.8 µM | ~60 µM | Vero E6 | [14] |

| Pyridostatin | 3.19 µM | 3.58 µM | - | [14] |

| STM969 (12q) | 19 nM | >50 µM | Calu-3 | [10][15] |

| C10 | - | 64.03 - 301.9 nM | - | [9] |

| ZINC475239213 | 6 µM | - | - | [3] |

| ZINC730084824 | 50 µM | - | - | [3] |

| ZINC61142882 | - | - | - | [3] |

| Nitazoxanide | Modestly active | - | - | [6] |

Table 3: Inhibitors of Nsp14 Exoribonuclease Activity

| Inhibitor | IC50 | Antiviral EC50 | Cell Line | Reference |

| Ombitasvir | >10 µM (biochemical) | 554.4 ± 342 nM | Huh-7 | [1] |

| Daclatasvir | - | Ineffective in replicon assay | Huh-7 | [1] |

| Ruzasvir | - | Ineffective in replicon assay | Huh-7 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

In Vitro Nsp14 Exoribonuclease (ExoN) Assay

This protocol describes a fluorescence-based assay to measure the exoribonuclease activity of the nsp14-nsp10 complex.

Materials:

-

Purified recombinant SARS-CoV-2 nsp14 and nsp10 proteins.

-

Fluorescently labeled double-stranded RNA (dsRNA) substrate (e.g., 5'-Cy5 labeled RNA annealed to a complementary strand with a 3' quencher).

-

Assay buffer: 20 mM HEPES pH 7.5, 5 mM MgCl₂, 10 mM DTT, 0.01% Tween-20.

-

96-well or 384-well microplate.

-

Fluorescence plate reader.

Procedure:

-

Prepare the nsp14-nsp10 complex by pre-incubating purified nsp14 and nsp10 in a 1:4 molar ratio on ice for 30 minutes.

-

Prepare a reaction mixture containing the assay buffer and the dsRNA substrate at a final concentration below the KM (e.g., 100 nM).

-

Add the pre-formed nsp14-nsp10 complex to the reaction mixture to initiate the reaction. A typical final concentration for the complex is in the low nanomolar range (e.g., 1-10 nM).

-

Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

-

Monitor the increase in fluorescence over time. The cleavage of the dsRNA substrate by the exonuclease separates the fluorophore from the quencher, resulting in an increase in fluorescence signal.

-

Calculate the initial reaction velocity from the linear phase of the fluorescence increase.

-

For inhibitor screening, pre-incubate the nsp14-nsp10 complex with the test compound for a defined period before adding the substrate.

In Vitro Nsp14 N7-Methyltransferase (N7-MTase) Assay

This protocol outlines a radiometric assay to measure the N7-methyltransferase activity of nsp14.

Materials:

-

Purified recombinant SARS-CoV-2 nsp14 protein.

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM) as the methyl donor.

-

GpppA-capped RNA or GTP as the methyl acceptor substrate.

-

Assay buffer: 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM MgCl₂.

-

Scintillation vials and scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, GpppA-capped RNA (e.g., 1 µM), and [³H]-SAM (e.g., 1 µM).

-

Initiate the reaction by adding purified nsp14 to the reaction mixture to a final concentration of approximately 10 nM.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Spot the reaction mixture onto a filter paper (e.g., DE81 ion-exchange filter paper).

-

Wash the filter paper multiple times with a wash buffer (e.g., ammonium formate) to remove unincorporated [³H]-SAM.

-

Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the N7-methyltransferase activity.

-

For inhibitor studies, pre-incubate nsp14 with the inhibitor before adding the substrates.

SARS-CoV-2 Replicon Assay for Antiviral Testing

This assay is used to assess the antiviral activity of compounds against nsp14 in a cellular context without using the full infectious virus.

Materials:

-

A stable cell line (e.g., Huh-7) harboring a SARS-CoV-2 replicon. The replicon is a self-replicating viral RNA that contains the viral replication machinery (including nsp14) but lacks the structural genes, and often expresses a reporter gene (e.g., luciferase or GFP).

-

Cell culture medium and supplements.

-

Test compounds.

-

Reagents for detecting the reporter gene expression (e.g., luciferase assay kit).

-

Multi-well cell culture plates.

Procedure:

-

Seed the replicon-containing cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a defined period (e.g., 48-72 hours).

-

Lyse the cells and measure the reporter gene expression according to the manufacturer's instructions.

-

A decrease in reporter signal indicates inhibition of viral replication.

-

Concurrently, perform a cytotoxicity assay on the same cell line with the same compounds to determine if the observed inhibition is due to antiviral activity or cell toxicity.

-

Calculate the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values. The selectivity index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.

Conclusion

Nsp14 is a cornerstone of the SARS-CoV-2 replication machinery, with its dual enzymatic functions playing indispensable roles in ensuring the integrity of the viral genome and in orchestrating the viral takeover of the host cell. Its proofreading capability presents a significant challenge to conventional antiviral strategies, while its essential role in mRNA capping and immune evasion makes it an attractive target for novel therapeutic interventions. A thorough understanding of the structure, function, and interactions of nsp14, as detailed in this guide, is paramount for the rational design and development of effective and specific inhibitors that can combat the ongoing COVID-19 pandemic and prepare for future coronavirus outbreaks. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers dedicated to this critical endeavor.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Label-Free Screening of SARS-CoV-2 NSP14 Exonuclease Activity Using SAMDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Rapid cloning-free mutagenesis of new SARS-CoV-2 variants using a novel reverse genetics platform [elifesciences.org]

- 6. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. researchgate.net [researchgate.net]

- 9. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rational Design of Highly Potent SARS-CoV-2 nsp14 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of highly potent SARS-CoV-2 nsp14 methyltransferase inhibitors based on adenosine 5′-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of a Potent SARS-CoV-2 Nsp14 Inhibitor

Disclaimer: No specific inhibitor with the designation "SARS-CoV-2 nsp14-IN-2" was identified in a comprehensive review of the current scientific literature. This guide will therefore focus on a well-characterized and potent inhibitor of the SARS-CoV-2 non-structural protein 14 (Nsp14) methyltransferase, compound 12q (STM969) , as a case study to fulfill the core requirements of this technical document. The principles and methodologies described herein are representative of the discovery and development process for novel Nsp14 inhibitors.

Executive Summary

The SARS-CoV-2 Nsp14 is a bifunctional enzyme with both 3'-to-5' exoribonuclease (ExoN) and N7-methyltransferase (N7-MTase) activities, both of which are crucial for viral replication and immune evasion.[1][2][3] The N7-MTase function, in particular, is responsible for capping the 5' end of viral RNA, a modification that protects the viral genome from host defenses and ensures its efficient translation. This makes Nsp14 an attractive target for the development of antiviral therapeutics. This document provides an in-depth technical overview of the discovery, synthesis, and characterization of a potent Nsp14 N7-MTase inhibitor, compound 12q (STM969), which exhibits nanomolar efficacy against the enzyme.[4]

Discovery and Rational Design

The discovery of compound 12q (STM969) was rooted in a rational, structure-based drug design approach. The strategy aimed to develop bisubstrate inhibitors that could simultaneously occupy both the S-adenosyl-L-methionine (SAM) cofactor binding site and the adjacent RNA binding pocket of the Nsp14 N7-MTase domain.[4][5]

Initial Screening and Lead Identification

Initial efforts involved the screening of existing compounds and previously identified scaffolds to establish a baseline for Nsp14 inhibition. High-throughput screening (HTS) and virtual screening of large compound libraries have been common starting points in the search for Nsp14 inhibitors.[6][7][8][9] For the development path leading to 12q, researchers built upon previous work with S-adenosyl-L-homocysteine (SAH) analogues, which are natural byproducts of the methylation reaction and known to inhibit methyltransferases.[5]

Caption: Mechanism of action of Nsp14 and its inhibition by compound 12q.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of Nsp14 inhibitors.

Nsp14 Methyltransferase Inhibition Assay (Echo-MS)

This assay quantifies the enzymatic activity of Nsp14 by directly measuring the conversion of the substrate (SAM) to its product (SAH).

-

Principle: An Echo 525 acoustic liquid handler is used to dispense nanoliter volumes of the test compounds, enzyme, substrate, and buffer into a microtiter plate. The enzymatic reaction is initiated and allowed to proceed for a set time. The reaction is then quenched, and the ratio of product (SAH) to the sum of substrate and product (SAM + SAH) is measured using a mass spectrometer (e.g., Sciex 6500 triple-quadrupole).

-

Reagents: Purified SARS-CoV-2 Nsp14 enzyme, S-adenosyl-L-methionine (SAM), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM DTT), test compounds.

-

Procedure:

-

Dispense test compounds in various concentrations into the assay plate.

-

Add Nsp14 enzyme to all wells.

-

Initiate the reaction by adding SAM.

-

Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Quench the reaction (e.g., with formic acid).

-

Analyze the plate using a rapid-injection mass spectrometry system to determine the SAH/(SAM+SAH) ratio.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

#[4]### 6.2 Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction)

This assay determines the ability of a compound to inhibit viral replication in a cellular context by measuring the protection of host cells from virus-induced death.

-

Principle: Host cells susceptible to SARS-CoV-2 infection (e.g., Vero E6) are treated with the test compound and then infected with the virus. After an incubation period, cell viability is measured. An effective antiviral will protect the cells from the cytopathic effects of the virus.

-

Cell Line: Vero E6 or Calu-3 cells are commonly used.

-

[4] Reagents: Cell culture medium, SARS-CoV-2 virus stock, test compounds, cell viability reagent (e.g., XTT or CellTiter-Glo).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound and add them to the cells.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient to observe CPE (e.g., 3 days). [4] 5. Measure cell viability using a suitable reagent and a plate reader.

-

Simultaneously, assess cytotoxicity (CC50) by treating uninfected cells with the same compound dilutions.

-

Calculate the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.

-

Conclusion and Future Directions

The rational design and synthesis of compound 12q (STM969) have yielded a highly potent inhibitor of the SARS-CoV-2 Nsp14 N7-MTase enzyme. While its in vitro enzymatic activity is impressive, the lack of corresponding cellular antiviral activity highlights the challenges in translating biochemical potency into therapeutic efficacy. Future efforts should focus on optimizing the pharmacokinetic properties of this and related scaffolds to improve cell permeability and metabolic stability. The development of selective and cell-active Nsp14 inhibitors remains a promising strategy for the creation of novel antiviral agents against SARS-CoV-2 and potentially other coronaviruses.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SARS-CoV-2 Nsp14 mediates the effects of viral infection on the host cell transcriptome | eLife [elifesciences.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Biochemical characterization of nsp14-IN-2

An in-depth technical guide on the biochemical characterization of SARS-CoV-2 nsp14 inhibitors. For the purpose of this guide, and in the absence of publicly available data for a specific compound designated "nsp14-IN-2", we will focus on the general methodologies and data presentation relevant to the biochemical characterization of novel inhibitors targeting the non-structural protein 14 (nsp14) of SARS-CoV-2. The data and protocols provided are compiled from published research on various nsp14 inhibitors and serve as a representative guide for researchers, scientists, and drug development professionals.

Introduction to SARS-CoV-2 nsp14

Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) non-structural protein 14 (nsp14) is a crucial bifunctional enzyme essential for viral replication and immune evasion. It possesses two distinct enzymatic activities: an N-terminal 3'-to-5' exoribonuclease (ExoN) domain and a C-terminal guanine-N7-methyltransferase (N7-MTase) domain.

The ExoN activity is responsible for proofreading the newly synthesized viral RNA, thereby ensuring high-fidelity replication of the large coronavirus genome. This proofreading function is enhanced by its interaction with the cofactor nsp10. The N7-MTase activity is critical for the formation of the 5' cap structure (cap-0) of the viral mRNA. This cap protects the viral RNA from host exonucleases, prevents its recognition by the host's innate immune system, and facilitates efficient translation of viral proteins. Given its essential roles, nsp14 has emerged as a promising target for the development of antiviral therapeutics.

Biochemical Characterization of nsp14 Inhibitors

The biochemical characterization of nsp14 inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Data Presentation: In Vitro Potency of Representative nsp14 Inhibitors

The following table summarizes quantitative data for several published SARS-CoV-2 nsp14 inhibitors. This data is presented to illustrate the typical parameters measured and their range of values.

| Compound ID | Target Domain | Assay Type | IC50 | EC50 | Reference |

| C10 | N7-MTase (SAM pocket) | Biochemical | Potent (exact IC50 not specified) | 64.03 to 301 nM (across variants) | [1][2] |

| HK370 (18l) | N7-MTase | Biochemical | 31 nM | 12 ± 6 µM (Calu-3 cells) | [3] |

| ZINC61142882 | N7-MTase (SAM site) | Biochemical | 6 µM | Not specified | [4][5] |

| '1988 | N7-MTase | Biochemical | 2.2 µM | Not specified | [6] |

| TDI-015051 | N7-MTase | Biochemical (Kd) | 61 pM | 11 nM | [7] |

| Sinefungin | Pan-methyltransferase inhibitor | Biochemical | 0.46 ± 0.05 µM | Not specified | [3] |

IC50: Half-maximal inhibitory concentration in a biochemical assay. EC50: Half-maximal effective concentration in a cell-based assay. Kd: Dissociation constant.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below is a representative protocol for a key experiment in the characterization of nsp14 inhibitors.

Protocol: In Vitro nsp14 N7-Methyltransferase (N7-MTase) Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of a compound against the N7-MTase function of nsp14.

Objective: To determine the IC50 value of a test compound against SARS-CoV-2 nsp14 N7-MTase activity.

Materials:

-

Recombinant SARS-CoV-2 nsp14 protein

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

GpppA-capped RNA substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 1 mM MgCl2)

-

Test compound stock solution (typically in DMSO)

-

Detection reagent (e.g., a commercial bioluminescent or fluorescence-based assay kit that measures the production of S-adenosyl-L-homocysteine (SAH), the reaction by-product)

-

Microplates (e.g., 384-well, white, opaque)

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer) and a positive control inhibitor (e.g., Sinefungin).

-

Reaction Mixture Preparation: In each well of the microplate, add the test compound dilutions or controls.

-

Enzyme Addition: Add the recombinant nsp14 protein to each well to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

-

Substrate Addition: Prepare a substrate mix containing SAM and the GpppA-capped RNA substrate in the assay buffer. Add this mix to each well to start the enzymatic reaction.

-

Enzymatic Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) during which the reaction proceeds linearly.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of SAH produced by adding the detection reagents as per the manufacturer's instructions. This typically involves a coupled enzyme system that generates a luminescent or fluorescent signal proportional to the SAH concentration.

-

Data Acquisition: Read the signal on a compatible plate reader.

-

Data Analysis:

-

Normalize the data using the controls (no enzyme for 100% inhibition, vehicle control for 0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic regression) to calculate the IC50 value.

-

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the dual enzymatic functions of SARS-CoV-2 nsp14 and the points of inhibition by small molecules.

Caption: Dual enzymatic functions of nsp14 and points of therapeutic intervention.

Experimental Workflow

This diagram outlines a typical workflow for the biochemical characterization of an nsp14 inhibitor.

Caption: High-level workflow for the characterization of nsp14 inhibitors.

This technical guide provides a foundational understanding of the biochemical characterization of SARS-CoV-2 nsp14 inhibitors. The presented data, protocols, and diagrams are representative of the current state of research and are intended to guide scientists in the development of novel antiviral agents targeting this essential viral enzyme.

References

- 1. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation. – Ingentium Magazine [magazine.ingentium.com]

- 2. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of highly potent SARS-CoV-2 nsp14 methyltransferase inhibitors based on adenosine 5′-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis of SARS-CoV-2 Nsp14 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural basis for inhibiting the non-structural protein 14 (Nsp14) of SARS-CoV-2, a critical enzyme in the viral replication and immune evasion process. Due to the limited public information on a specific inhibitor designated "IN-2," this document synthesizes available data from studies on various potent Nsp14 inhibitors to elucidate the common principles of their mechanism of action.

Nsp14 is a bifunctional enzyme possessing a C-terminal N7-methyltransferase (N7-MTase) domain and an N-terminal 3'-to-5' exoribonuclease (ExoN) domain.[1][2][3][4] The N7-MTase activity is essential for capping the 5' end of the viral RNA, a modification crucial for RNA stability, translation, and evasion of the host's innate immune system.[2][5][6] The ExoN domain, activated by the cofactor Nsp10, provides a proofreading function, ensuring the fidelity of viral genome replication.[3][4][7] The indispensable nature of both enzymatic activities makes Nsp14 an attractive target for antiviral drug development.[1][2][5]

Quantitative Analysis of Nsp14 Inhibitors

The development of effective Nsp14 inhibitors relies on rigorous quantitative assessment of their potency and selectivity. The following tables summarize key quantitative data for several reported non-covalent and covalent inhibitors of the Nsp14 N7-MTase activity.

| Inhibitor | Type | IC50 (µM) | Ligand Efficiency (LE) (kcal/mol per heavy atom) | Notes |

| '1988 | Non-covalent | 6 | - | Showed modest selectivity, inhibiting nine human methyltransferases.[5] |

| '1911 | Covalent | 8 | - | Demonstrated better selectivity, inhibiting only two human histone methyltransferases.[5] |

| ZINC475239213 ('9213) | Non-covalent | 20 | - | Identified from docking a library of lead-like molecules.[5] |

| Aldehyde Hits | Covalent | 3.5 - 12 | - | Modeled to modify Cys387 of Nsp14.[5] |

| Acrylamide analog acryl42_10 | Covalent | 7 | - | Modeled to modify Cys387 of Nsp14.[5] |

| Fragment Hits | Non-covalent | 12 - 341 | 0.32 - 0.42 | Identified from docking a library of 16 million fragments.[5] |

| Inhibitor | IC50 (nM) | Cell-based Antiviral Activity (EC50, µM) | Cell Line | Notes |

| 12q (STM969) | 19 | - | - | One of the most active Nsp14 inhibitors reported.[8] |

| 18l (HK370) | 31 | 12 ± 6 | Calu-3 | Exhibited high selectivity for Nsp14 over human RNMT and a favorable in vitro metabolic profile.[9] |

| 18n | 43 | - | - | - |

| SS148 | 70 ± 6 | - | - | Showed selectivity against 20 human protein lysine methyltransferases.[10][11] |

| DS0464 | 1100 ± 200 | - | - | Acts as a bi-substrate competitive inhibitor.[10][11] |

| C10 | - | 0.064 - 0.302 | - | Potent and selective non-nucleoside inhibitor of the NSP14 SAM-binding pocket.[11][12][13] |

Experimental Protocols

The characterization of Nsp14 inhibitors involves a combination of enzymatic assays and structural biology techniques.

Nsp14 Methyltransferase (MTase) Inhibition Assays

1. Radiometric Scintillation Proximity Assay (SPA):

-

Principle: This assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a biotinylated RNA substrate.

-

Protocol:

-

The reaction mixture contains SARS-CoV-2 Nsp14, the inhibitor compound at various concentrations, ³H-SAM, and a biotinylated RNA substrate (e.g., GpppACCCCCCCCC-Biotin 3’).[14]

-

The reaction is incubated at room temperature to allow for enzymatic activity.[14]

-

The reaction is stopped by the addition of 7.5 M guanidinium chloride.[14]

-

Streptavidin-coated scintillation beads are added to the mixture. The biotinylated RNA binds to the beads, bringing the incorporated ³H-methyl group in close proximity to the scintillant, which generates a detectable light signal.

-

The signal is measured using a scintillation counter. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[14]

-

2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

-

Principle: This assay detects the formation of S-adenosyl-L-homocysteine (SAH), the product of the methyltransferase reaction, using a competitive immunoassay format.

-

Protocol:

-

The Nsp14 enzyme, inhibitor, SAM, and a suitable substrate (e.g., GpppA-capped RNA) are incubated together.[15]

-

After the enzymatic reaction, an anti-SAH antibody conjugated to a donor fluorophore (e.g., Lumi4-Tb cryptate) and a SAH-XL665 acceptor fluorophore are added.

-

In the absence of enzymatic SAH production, the antibody-donor and SAH-acceptor are in close proximity, leading to a high FRET signal.

-

Enzymatically produced SAH competes with the SAH-acceptor for binding to the antibody-donor, causing a decrease in the FRET signal.

-

The signal is measured at 665 nm and 620 nm, and the ratio is used to calculate the percentage of inhibition.[15]

-

Structural Biology Techniques

1. X-ray Crystallography:

-

Principle: This technique is used to determine the three-dimensional structure of Nsp14 in complex with an inhibitor at atomic resolution.

-

Protocol:

-

Recombinant SARS-CoV-2 Nsp14, often in complex with its cofactor Nsp10, is expressed and purified.

-

Crystals of the Nsp14/Nsp10 complex are grown.

-

The crystals are soaked with the inhibitor or the inhibitor is co-crystallized with the protein complex.

-

The crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.

-

The diffraction data is processed to generate an electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.[1][16][17]

-

2. Cryo-Electron Microscopy (Cryo-EM):

-

Principle: Cryo-EM is used to determine the structure of large protein complexes, such as Nsp14/Nsp10 bound to RNA, in a near-native state.

-

Protocol:

-

A purified sample of the Nsp14/Nsp10/RNA complex, with or without an inhibitor, is applied to an EM grid and rapidly frozen in liquid ethane.

-

The frozen grid is then imaged in a transmission electron microscope at cryogenic temperatures.

-

Thousands of particle images are collected and computationally processed to reconstruct a 3D density map of the complex.

-

Visualizations

Logical Relationship of Nsp14 Functions

Caption: Functional domains of SARS-CoV-2 Nsp14 and their roles.

Experimental Workflow for Nsp14 Inhibitor Screening

Caption: A generalized workflow for the discovery and development of Nsp14 inhibitors.

Signaling Pathway of Nsp14-Mediated Immune Evasion

Caption: The role of Nsp14 N7-MTase in viral translation and immune evasion.

References

- 1. biorxiv.org [biorxiv.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Rational Design of Highly Potent SARS-CoV-2 nsp14 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of highly potent SARS-CoV-2 nsp14 methyltransferase inhibitors based on adenosine 5′-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 11. researchgate.net [researchgate.net]

- 12. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. EMDB-24102: Cryo-EM structure of SARS-CoV-2 nsp10-nsp14 (WT)-RNA complex - Yorodumi [pdbj.org]

- 19. rcsb.org [rcsb.org]

Host Cell Factors Interacting with SARS-CoV-2 Nsp14: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the etiological agent of COVID-19, manipulates host cellular machinery to facilitate its replication and evade the host immune response. A key player in this process is the non-structural protein 14 (Nsp14), a bifunctional enzyme with an N-terminal 3'-to-5' exoribonuclease (ExoN) domain and a C-terminal N7-methyltransferase (N7-MTase) domain. These activities are crucial for high-fidelity viral RNA replication and capping of viral mRNAs to mimic host transcripts and evade innate immune sensing. Beyond its enzymatic functions, Nsp14 engages in a complex network of interactions with host cell factors, leading to the modulation of critical cellular pathways. Understanding these interactions is paramount for elucidating the molecular mechanisms of SARS-CoV-2 pathogenesis and for the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of the known host cell factors that interact with SARS-CoV-2 Nsp14, the functional consequences of these interactions, and detailed protocols for their investigation.

Host Cell Interacting Partners of SARS-CoV-2 Nsp14

Several host proteins have been identified as interacting partners of SARS-CoV-2 Nsp14 through various proteomics-based approaches. These interactions are pivotal in mediating the downstream effects of Nsp14 on host cell signaling and function. The primary interacting partners identified to date include Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), Sirtuin 1 (SIRT1), Sirtuin 5 (SIRT5), and Toll-interacting protein (Tollip).

Quantitative Data on Nsp14-Host Protein Interactions

The following table summarizes the available quantitative and qualitative data on the interactions between SARS-CoV-2 Nsp14 and its known host cell partners. It is important to note that while some interactions have been confirmed, precise binding affinities are not always available in the current literature.

| Viral Protein | Host Interacting Protein | Method of Identification | Binding Affinity (Kd) | Functional Consequence |

| SARS-CoV-2 Nsp14 | IMPDH2 | Co-immunoprecipitation, Affinity Purification-Mass Spectrometry | Low micromolar range[1] | Activation of NF-κB signaling, increased IL-6 and IL-8 expression.[2][3][4][5] |

| SARS-CoV-2 Nsp14 | SIRT1 | Co-immunoprecipitation | Not yet quantified | Inhibition of SIRT1 deacetylase activity, leading to impaired NRF2/HMOX1 antioxidant response.[6][7] |

| SARS-CoV-2 Nsp14 | SIRT5 | Co-immunoprecipitation, Affinity Purification-Mass Spectrometry | Not yet quantified | Proviral effect; interaction is dependent on SIRT5's catalytic activity.[8][9][10] |

| SARS-CoV-2 Nsp14 | Tollip | Co-immunoprecipitation | Not yet quantified | Tollip antagonizes Nsp14-mediated NF-κB activation.[7][11][12] |

Signaling Pathways Modulated by Nsp14 Interactions

The interaction of SARS-CoV-2 Nsp14 with host factors triggers the dysregulation of several key signaling pathways, contributing to the viral life cycle and pathogenesis.

Nsp14-IMPDH2 Interaction and Activation of NF-κB and MAPK Pathways

The interaction between Nsp14 and IMPDH2 is a critical event that leads to the activation of the pro-inflammatory NF-κB signaling pathway.[3][5] This activation results in the nuclear translocation of the p65 subunit of NF-κB and subsequent upregulation of pro-inflammatory cytokines such as IL-6 and IL-8.[8] This inflammatory response is thought to contribute to the cytokine storm observed in severe COVID-19 cases. Additionally, Nsp14 has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK, p38, and JNK.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | SARS-CoV-2 Switches ‘on’ MAPK and NFκB Signaling via the Reduction of Nuclear DUSP1 and DUSP5 Expression [frontiersin.org]

- 3. The Role of the NRF2 Pathway in the Pathogenesis of Viral Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. news-medical.net [news-medical.net]

- 6. SARS-CoV-2 hijacks p38β/MAPK11 to promote virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SARS-CoV-2 Nsp14 binds Tollip and activates pro-inflammatory pathways while downregulating interferon-α and interferon-γ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | SARS-CoV-2 Nsp14 protein associates with IMPDH2 and activates NF-κB signaling [frontiersin.org]

- 9. SARS-CoV-2 Nsp14 activates NF-κB signaling and induces IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIRT5 is a proviral factor that interacts with SARS-CoV-2 Nsp14 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SARS-CoV-2 Nsp14 binds Tollip and activates pro-inflammatory pathways while downregulating interferon-α and interferon-γ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

Potent Inhibition of SARS-CoV-2 Viral RNA Capping by nsp14-IN-2: A Technical Guide

For Immediate Release

AUSTIN, Texas – November 8, 2025 – A comprehensive technical guide released today details the potent inhibitory effects of the compound nsp14-IN-2 on the SARS-CoV-2 non-structural protein 14 (nsp14), a critical enzyme involved in viral RNA capping. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the inhibitor's mechanism of action, quantitative efficacy, and the experimental protocols for its evaluation.

The viral RNA cap is essential for the lifecycle of coronaviruses, protecting the viral genome from degradation, enabling protein translation, and allowing the virus to evade the host's innate immune system. The nsp14 protein facilitates a crucial step in this process, the N7-methylation of the guanosine cap. The inhibition of this enzymatic activity is a promising strategy for the development of novel antiviral therapeutics.

nsp14-IN-2 has emerged as a highly potent inhibitor of the nsp14 methyltransferase. This guide summarizes the key findings related to this compound, including its biochemical and antiviral activities.

Quantitative Data Summary

The inhibitory potency of nsp14-IN-2 and related compounds against the SARS-CoV-2 nsp14 methyltransferase has been determined through rigorous biochemical assays. Furthermore, its antiviral efficacy has been evaluated in cell-based models of SARS-CoV-2 infection. The following table summarizes the key quantitative data.

| Compound | Target | IC50 (µM) | EC50 (µM) | Cell Line | Cytotoxicity (CC50 in µM) | Reference |

| nsp14-IN-2 | SARS-CoV-2 nsp14 MTase | 0.093 | 0.72 | A549-ACE2/TMPRSS2 | > 100 | [1] |

| Compound 7 | SARS-CoV-2 nsp14 MTase | 0.9 | - | - | - | [1] |

| HK370 | SARS-CoV-2 nsp14 MTase | 0.031 | 12 | Calu-3 | > 50 |

Mechanism of Action: Inhibition of Viral RNA Capping

The SARS-CoV-2 nsp14 protein is a bifunctional enzyme possessing both a 3'-to-5' exoribonuclease (ExoN) domain and a C-terminal N7-methyltransferase (N7-MTase) domain. The N7-MTase activity is responsible for transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the N7 position of the guanine cap of the viral RNA, forming the cap-0 structure. This is a critical step for the subsequent 2'-O-methylation by nsp16, leading to the mature cap-1 structure that mimics host mRNA.

nsp14-IN-2 acts as a potent inhibitor of the N7-MTase activity of nsp14. By blocking this enzymatic step, it prevents the formation of a functional viral RNA cap. The absence of a proper cap structure on the viral RNA leads to its degradation by host cellular enzymes and prevents its efficient translation into viral proteins, thereby halting viral replication.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of SARS-CoV-2 nsp14 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of inhibitors targeting the non-structural protein 14 (nsp14) of SARS-CoV-2. Nsp14 is a critical bifunctional enzyme for viral replication, possessing both a 3'-to-5' exoribonuclease (ExoN) activity, crucial for proofreading and maintaining genome integrity, and a (guanine-N7)-methyltransferase (N7-MTase) activity, essential for viral mRNA capping.[1][2][3] Both enzymatic functions are vital for the viral life cycle, making nsp14 an attractive target for antiviral drug development.[4][5][6]

The interaction of nsp14 with its cofactor, nsp10, is known to significantly enhance its exoribonuclease activity.[2][3][7] Therefore, assays targeting the nsp14-nsp10 complex are physiologically relevant for identifying potent inhibitors.

I. High-Throughput Screening Assays for nsp14 N7-Methyltransferase (MTase) Activity

Several HTS methodologies have been developed to identify inhibitors of the nsp14 MTase activity. These assays typically monitor the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction where S-adenosyl-L-methionine (SAM) serves as the methyl donor.[8][9]

Bioluminescent MTase-Glo™ Assay

The MTase-Glo™ assay is a robust, homogeneous, and high-throughput method for measuring the activity of methyltransferases. It quantifies the amount of SAH produced in the enzymatic reaction.

Experimental Protocol: MTase-Glo™ Assay [10][11]

-

Reaction Setup:

-

Prepare a reaction mixture in a 384-well plate containing:

-

1X MTase reaction buffer.

-

SARS-CoV-2 nsp14 enzyme (e.g., 1 ng per reaction).

-

RNA substrate (e.g., capped or uncapped RNA oligos at 25-50 µM).

-

SAM (e.g., 5-50 µM).

-

Test compounds at desired concentrations (with DMSO as a vehicle control, typically at a final concentration of 0.4%).

-

-

The total reaction volume is typically 5 µL.

-

-

Incubation:

-

Incubate the reaction plate at 37°C for 90 minutes.[10]

-

-

Detection:

-

Following incubation, add the MTase-Glo™ reagent according to the manufacturer's instructions.

-

Allow the reaction to proceed for the recommended time to convert SAH to a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of SAH produced and thus to the MTase activity.

-

Calculate the percent inhibition for each compound relative to the DMSO control.

-

Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.

-

Fluorescence Polarization (FP)-Based Assay

This universal assay format is suitable for any SAM-dependent methyltransferase and relies on a fluorescent SAM analog, FL-NAH.[9][12] The binding of the larger enzyme to the small fluorescent probe results in a high FP signal. Inhibition of this binding by a small molecule that competes for the SAM-binding pocket leads to a decrease in the FP signal.

Experimental Protocol: FP-Based HTS Assay [9][12]

-

Assay Preparation:

-

Reaction Mixture:

-

Add the SARS-CoV-2 nsp14 MTase and the fluorescent SAM analog (FL-NAH) to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

-

-

Detection:

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Assess the quality of the HTS assay by calculating the Z'-factor, signal-to-background (S/B) ratio, and coefficient of variation (CV). A Z'-factor greater than 0.5 indicates a robust assay.[9][12][13]

-

Identify hit compounds that cause a significant decrease in the FP signal.

-

Confirm hits and determine IC50 values through dose-response experiments.

-

RapidFire Mass Spectrometry Assay

This label-free, high-throughput method directly measures the enzymatic conversion of a substrate to its product.[1][14]

Experimental Protocol: RapidFire Mass Spectrometry [1]

-

Reaction Components:

-

SARS-CoV-2 nsp14 enzyme.

-

Substrate: GpppA RNA cap analog.

-

Co-substrate: SAM.

-

Assay buffer.

-

-

Screening:

-

Perform enzymatic reactions in a 384-well plate with test compounds.

-

Screen a library of compounds (e.g., 1771 FDA-approved drugs).[1]

-

-

Detection and Analysis:

-

Quench the reactions.

-

Use the RapidFire high-throughput mass spectrometry system to directly quantify the substrate and product.

-

Identify inhibitors by a decrease in product formation.

-

Validate hits and determine their potency. Nitazoxanide was identified as a selective inhibitor of the nsp14 MTase activity using this method.[1]

-

II. High-Throughput Screening Assays for nsp14 Exoribonuclease (ExoN) Activity

The proofreading ExoN activity of nsp14 is essential for viral replication fidelity. HTS assays for ExoN inhibitors often utilize fluorescently labeled RNA substrates.

Fluorescence-Based Kinetic Nuclease Assay

This assay measures the increase in fluorescence upon the cleavage of a quenched fluorescent RNA substrate by the nsp14/nsp10 complex.[5]

Experimental Protocol: Fluorescence-Based Nuclease Assay [5]

-

Reaction Setup:

-

Measurement:

-

Monitor the increase in Cy3 fluorescence over time (e.g., for 1 hour) using a fluorescence plate reader.[5] The cleavage of the substrate separates the fluorophore from a quencher, leading to an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the rate of reaction from the kinetic data.

-

Determine the percent inhibition for each compound.

-

Identify hits and perform dose-response studies to calculate IC50 values. Patulin and aurintricarboxylic acid (ATA) were identified as inhibitors using this method.[5]

-

SAMDI Mass Spectrometry Assay

Self-Assembled Monolayers for Desorption and Ionization (SAMDI) mass spectrometry provides a label-free HTS platform for monitoring nsp14 ExoN activity.[15]

Experimental Protocol: SAMDI-MS Assay [15]

-

Substrate Preparation:

-

Utilize an RNA substrate that can be captured on the SAMDI chip.

-

-

Enzymatic Reaction:

-

Incubate the SARS-CoV-2 nsp14/nsp10 complex with the RNA substrate and test compounds in a microplate.

-

-

SAMDI Analysis:

-

Spot the reaction mixture onto the SAMDI chip.

-

Wash to remove unbound components.

-

Analyze the chip using MALDI mass spectrometry to detect the uncleaved substrate.

-

-

Data Interpretation:

III. Data Presentation

Quantitative data from HTS campaigns should be summarized in clear, structured tables for easy comparison of inhibitor potency and assay performance.

Table 1: Example Data Summary for nsp14 MTase Inhibitors

| Compound ID | HTS Assay Type | IC50 (µM) | Max Inhibition (%) | Z'-factor |

| Nitazoxanide | RapidFire MS | Modest Activity | N/A | N/A |

| NSC 111552 | FP-Based | Low micromolar | >90% | 0.8 |

| NSC 288387 | FP-Based | Low micromolar | >90% | 0.8 |

| Compound X | MTase-Glo™ | 5.2 | 98% | 0.75 |

| Compound Y | MTase-Glo™ | 12.8 | 95% | 0.75 |

Table 2: Example Data Summary for nsp14 ExoN Inhibitors

| Compound ID | HTS Assay Type | IC50 (µM) | Max Inhibition (%) | Z'-factor |

| Patulin | Fluorescence-based | ~10 | >95% | N/A |

| ATA | Fluorescence-based | ~5 | >95% | N/A |

| Compound Z | SAMDI-MS | 2.5 | 99% | >0.8 |

IV. Visualizations

Diagrams illustrating key pathways and experimental workflows are essential for clear communication of the screening process.

Caption: A generalized workflow for high-throughput screening of SARS-CoV-2 nsp14 inhibitors.

Caption: Dual enzymatic functions of SARS-CoV-2 nsp14 targeted by inhibitors.

References

- 1. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New targets for drug design: importance of nsp14/nsp10 complex formation for the 3’‐5’ exoribonucleolytic activity on SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. outbreak.info SARS-CoV-2 data explorer [outbreak.info]

- 4. researchgate.net [researchgate.net]

- 5. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp14/nsp10 exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High throughput bioluminescent assay to characterize and monitor the activity of SARS-CoV-2 methyltransferases | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Development of a robust and convenient dual-reporter high-throughput screening assay for SARS-CoV-2 antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.st [2024.sci-hub.st]

- 15. Label-Free Screening of SARS-CoV-2 NSP14 Exonuclease Activity Using SAMDI Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radiometric Methyltransferase Assay of SARS-CoV-2 Nsp14 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 non-structural protein 14 (nsp14) is a crucial bifunctional enzyme essential for viral replication and transcription. It possesses a C-terminal domain with (guanine-N7)-methyltransferase (N7-MTase) activity and an N-terminal exoribonuclease (ExoN) domain. The N7-MTase activity of nsp14 is responsible for methylating the 5' RNA cap structure of viral mRNAs, a critical step for evading the host immune system and ensuring efficient translation of viral proteins. This makes the Nsp14 MTase a prime target for the development of antiviral therapeutics.

Radiometric assays provide a highly sensitive and direct method for measuring the enzymatic activity of methyltransferases like nsp14. These assays typically utilize a tritiated methyl donor, S-adenosyl-L-methionine ([³H]-SAM), and monitor the transfer of the radiolabeled methyl group to a specific substrate, such as a cap analog or a short RNA molecule. This document provides detailed application notes and protocols for performing a radiometric methyltransferase assay to determine the activity of SARS-CoV-2 nsp14.

Principle of the Assay

The radiometric nsp14 methyltransferase assay is based on the enzymatic transfer of a tritiated methyl group from [³H]-SAM to a guanine-containing substrate. The substrate can be GTP, dGTP, cap analogs like GpppG and GpppA, or a synthetic RNA oligonucleotide with a 5' guanosine cap. The reaction is depicted in the following enzymatic reaction diagram.

Caption: Nsp14 enzymatic methylation reaction.

The amount of radiolabeled product formed is directly proportional to the nsp14 MTase activity. Various methods can be used to separate the radiolabeled product from the unreacted [³H]-SAM, such as filter binding assays or scintillation proximity assays (SPA).

Experimental Protocols

Materials and Reagents

-

Purified recombinant SARS-CoV-2 nsp14 enzyme.

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM).

-

Non-radiolabeled S-adenosyl-L-methionine (SAM).

-

RNA substrate (e.g., GpppA-RNA, GpppG-RNA, or a biotinylated synthetic RNA like 5'-GpppACCCCCCCCC-Biotin-3').

-

Reaction Buffer: 20 mM Tris-HCl pH 7.5, 250 µM MgCl₂, 5 mM DTT, 0.01% Triton X-100.

-

Stop Solution: 7.5 M Guanidinium Chloride.

-

For Filter Binding Assay: DE81 filter paper, wash buffers (e.g., ammonium carbonate or phosphate buffer), scintillation cocktail.

-

For Scintillation Proximity Assay (SPA): Streptavidin-coated SPA plates (e.g., FlashPlate), 20 mM Tris-HCl pH 8.0.

-

Microplate reader capable of detecting radioactivity (e.g., TopCount).

Assay Workflow Diagram

Caption: Radiometric nsp14 MTase assay workflow.

Detailed Protocol for Scintillation Proximity Assay (SPA)

This protocol is adapted from a method used for high-throughput screening of nsp14 inhibitors.

-

Compound Preparation : Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should be kept consistent, typically around 1-2%.

-

Reaction Setup :

-

In a 384-well plate, add the test compound or DMSO (for control wells).

-

Add the reaction mixture containing 1.5 nM nsp14 and 50 nM biotinylated RNA substrate in the reaction buffer.

-

The total volume at this stage is typically 10 µL.

-

-

Initiation of Reaction :

-

Start the enzymatic reaction by adding 10 µL of 250 nM [³H]-SAM in the reaction buffer.

-

The final reaction volume is 20 µL.

-

-

Incubation :

-

Incubate the reaction plate at room temperature for 20 minutes. The reaction time should be within the linear range of the enzyme activity.

-

-

Stopping the Reaction :

-

Stop the reaction by adding 20 µL of 7.5 M guanidinium chloride.

-

-

Detection :

-

Transfer the entire 40 µL of the stopped reaction mixture to a 384-well streptavidin-coated SPA plate.

-

Add 20 µL of 20 mM Tris-HCl, pH 8.0.

-

Seal the plate and incubate at room temperature for 3 hours to allow the biotinylated RNA to bind to the streptavidin-coated plate.

-

Measure the radioactivity in counts per minute (CPM) using a suitable microplate scintillation counter.

-

-

Data Analysis :

-

The percentage of inhibition is calculated using the following formula: % Inhibition = 100 x (1 - [(CPM of sample - CPM of background) / (CPM of no-inhibitor control - CPM of background)])

-

IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation using graphing software like GraphPad Prism.

-

Data Presentation

Table 1: Kinetic Parameters of SARS-CoV-2 nsp14 Methyltransferase

| Substrate | Kₘ (µM) | kcat (min⁻¹) | Reference |

| RNA | 0.05 ± 0.01 | 1.5 ± 0.03 | |

| SAM | 0.25 ± 0.03 | 1.6 ± 0.03 |

Table 2: IC₅₀ Values of Selected Inhibitors against SARS-CoV-2 nsp14 MTase

| Inhibitor | IC₅₀ (µM) | Assay Type | Reference |

| Sinefungin | 0.019 ± 0.01 | Radiometric SPA | |

| SS148 | 0.070 ± 0.006 | Radiometric SPA | |

| DS0464 | 1.1 ± 0.2 | Radiometric SPA | |

| Nitazoxanide | 1.3 ± 0.1 | RapidFire Mass Spectrometry |

Signaling Pathway and Logical Relationships

The activity of nsp14 is part of the larger process of viral RNA capping, which is essential for viral replication and evasion of the host immune system.

Caption: SARS-CoV-2 RNA capping pathway.

Conclusion

The radiometric methyltransferase assay is a robust and sensitive method for characterizing the enzymatic activity of SARS-CoV-2 nsp14 and for screening potential inhibitors. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to establish and utilize this assay in their efforts to combat COVID-19 and other coronavirus-related diseases. The high-throughput adaptability of the SPA-based method makes it particularly suitable for large-scale screening campaigns.

Application Note: High-Throughput Screening of SARS-CoV-2 nsp14 Methyltransferase Inhibitors using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) continues to pose a significant global health threat. The viral non-structural protein 14 (nsp14) is a critical enzyme for viral replication and pathogenesis[1]. It possesses two distinct enzymatic functions: a 3'-to-5' exoribonuclease (ExoN) activity and an N7-methyltransferase (N7-MTase) activity[2]. The N7-MTase function is responsible for methylating the 5' RNA cap of viral mRNAs, a crucial step for RNA stability, efficient translation, and evasion of the host's innate immune system[2][3]. The essential nature of this activity makes the nsp14 N7-MTase an attractive target for the development of novel antiviral therapeutics[3][4].

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly robust and sensitive assay technology ideal for high-throughput screening (HTS)[5][6]. This application note provides a detailed protocol for an HTRF-based assay to identify and characterize inhibitors of SARS-CoV-2 nsp14 N7-MTase activity. The assay quantifies the enzymatic production of S-adenosyl-L-homocysteine (SAH), a universal by-product of S-adenosyl-L-methionine (SAM)-dependent methyltransferases[7].

HTRF Assay Principle for nsp14 N7-MTase

The assay operates on the principle of competitive immuno-detection of SAH. The nsp14 enzyme utilizes SAM as a methyl donor to methylate its substrate (e.g., GpppA cap analog), producing SAH[7][8]. The amount of SAH produced is directly proportional to the enzyme's activity.

The detection system employs two key components: an anti-SAH antibody labeled with a Terbium (Tb) or Europium (Eu) cryptate (the FRET donor) and an SAH analog chemically coupled to the d2 fluorophore (the FRET acceptor)[8][9][10].

-

Low nsp14 Activity (Inhibition): In the presence of an inhibitor, or in a negative control well, minimal SAH is produced. The anti-SAH-cryptate antibody binds to the SAH-d2 acceptor, bringing the donor and acceptor into close proximity. Excitation of the cryptate donor results in a high Fluorescence Resonance Energy Transfer (FRET) signal at 665 nm[11].

-

High nsp14 Activity (No Inhibition): When nsp14 is active, it generates SAH. This enzymatically produced SAH competes with the SAH-d2 acceptor for binding to the anti-SAH-cryptate antibody. This competition separates the donor and acceptor, leading to a decrease in the FRET signal[7][11].

Therefore, the HTRF signal is inversely proportional to the nsp14 N7-MTase activity.

Caption: Principle of the competitive HTRF assay for nsp14 activity.

Materials and Methods

3.1. Equipment

-

HTRF-compatible microplate reader (e.g., PHERAstar FS) capable of dual-wavelength detection at 665 nm and 620 nm[4][12].

-

Acoustic liquid handler (e.g., Echo) or multichannel pipettes for low-volume dispensing[11].

-

Low-volume, white, 384-well or 1536-well microplates[11][13].

3.2. Reagents

-

Enzyme: Recombinant SARS-CoV-2 nsp14 protein.

-

Substrate: GpppA cap analog[14].

-

Methyl Donor: S-adenosyl-L-methionine (SAM)[9].

-

Positive Control: Sinefungin or S-adenosyl-L-homocysteine (SAH)[4].

-

Negative Control: DMSO.

-

Assay Buffer: e.g., 40 mM Tris-HCl pH 8.3, 100 mM NaCl, 1 mM DTT, 2 mM MgCl₂, 0.01% Tween-20[13].

-

Detection Kit: EPIgeneous™ Methyltransferase Assay Kit (Cisbio) or equivalent, containing:

Experimental Protocol

The following protocol is a general guideline and should be optimized for specific experimental conditions. This protocol is adapted for a 384-well plate format with a final reaction volume of 10 µL[13].

Caption: Experimental workflow for the nsp14 HTRF inhibitor assay.

Step-by-Step Procedure:

-

Compound Plating: Dispense test compounds, positive control (Sinefungin), and negative control (DMSO) into a 384-well assay plate. The final DMSO concentration should be kept constant, typically ≤1%[4].

-

Enzyme Addition: Add 4 µL of nsp14 enzyme diluted in assay buffer to each well[13].

-

Reaction Initiation: To start the enzymatic reaction, add 2 µL of a solution containing SAM and the GpppA substrate[13].

-

Enzymatic Incubation: Incubate the plate for 20-60 minutes at 30°C[4][7]. The optimal time should be determined during assay development to ensure the reaction is within the linear range.

-

Reaction Termination and Detection: Stop the reaction by adding 2 µL of detection buffer[13]. Subsequently, add 4 µL of the premixed HTRF detection reagents (Anti-SAH-Cryptate and SAH-d2)[13].

-

Detection Incubation: Incubate the plate for 10-60 minutes at room temperature, protected from light, to allow the detection antibody-antigen reaction to reach equilibrium[13].

-

Signal Reading: Read the plate on an HTRF-compatible reader. Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after a 60 µs delay.

Data Analysis

-

Calculate HTRF Ratio: For each well, calculate the HTRF ratio using the following formula:

-

HTRF Ratio = (Emission_665nm / Emission_620nm) x 10⁴

-

-

Calculate Percentage Inhibition: Normalize the data using the high and low controls.

-

Signal_High = Average HTRF Ratio of positive control (e.g., Sinefungin).

-

Signal_Low = Average HTRF Ratio of negative control (e.g., DMSO).

-

% Inhibition = ((HTRF Ratio_Compound - Signal_Low) / (Signal_High - Signal_Low)) x 100

-

-

Determine IC₅₀ Values: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Assess Assay Quality: Calculate the Z'-factor and Signal-to-Background (S/B) ratio to evaluate assay robustness for HTS[15][16].

Expected Results and Performance

The following tables summarize typical parameters and performance metrics gathered from published studies.

Table 1: Typical HTRF Assay Parameters for nsp14

| Parameter | Concentration / Condition | Reference |

|---|---|---|

| nsp14 Enzyme | 5 - 100 nM | [4][9] |

| SAM | 1 - 2 µM | [4][7][9] |

| GpppA Substrate | 8 µM - 0.11 mM | [4][7] |

| Enzymatic Incubation | 20 minutes at 30°C | [4] |

| Positive Control | Sinefungin | [4][7] |

| Final DMSO | ≤ 5% |[4] |

Table 2: Representative Assay Performance Metrics

| Metric | Value | Reference |

|---|---|---|

| Z'-factor | 0.69 | [4] |

| 0.78 | [17] | |

| Signal-to-Background | 10.45 | [17] |

| Sinefungin IC₅₀ | 110 nM | [4] |

| NSC 111552 IC₅₀ | 2.2 µM | [10] |

| NSC 288387 IC₅₀ | 2.2 µM |[10] |

Conclusion

The HTRF-based assay for SARS-CoV-2 nsp14 N7-methyltransferase provides a robust, sensitive, and high-throughput compatible method for identifying and characterizing novel viral inhibitors. Its homogeneous "mix-and-read" format minimizes handling steps, making it an invaluable tool in the drug discovery pipeline to combat COVID-19 and future coronavirus outbreaks.

References

- 1. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of SARS-CoV-2 Nsp14 and Nsp16 Methyltransferase Inhibitors by High-Throughput Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toward the identification of viral cap-methyltransferase inhibitors by fluorescence screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]

- 7. biorxiv.org [biorxiv.org]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. beckman.com [beckman.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Discovery of SARS-CoV-2 Nsp14 and Nsp16 Methyltransferase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rna.uzh.ch [rna.uzh.ch]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Measuring IC50 Values of nsp14 Inhibitors in Biochemical Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 non-structural protein 14 (nsp14) is a crucial bifunctional enzyme essential for viral replication and immune evasion, making it a prime target for antiviral drug development. Nsp14 possesses a 3'-to-5' exoribonuclease (ExoN) activity, which is involved in proofreading during viral RNA synthesis, and an N7-methyltransferase (N7-MTase) activity, responsible for capping the 5' end of viral RNAs to ensure their stability and translation. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of potential nsp14 inhibitors, such as the hypothetical compound "nsp14-IN-2," using established biochemical assays.

Nsp14 Signaling and Functional Workflow

The dual enzymatic activities of nsp14 are critical for the lifecycle of coronaviruses. The ExoN activity, enhanced by its cofactor nsp10, ensures the fidelity of RNA replication by removing mismatched nucleotides incorporated by the RNA-dependent RNA polymerase (RdRp). The N7-MTase activity transfers a methyl group from S-adenosylmethionine (SAM) to the N7 position of the guanine cap on viral mRNA. This cap structure is vital for protecting the viral RNA from degradation, facilitating translation by the host ribosome, and evading the host's innate immune response. Nsp14 has also been shown to interact with host proteins, such as IMPDH2, and can activate pro-inflammatory pathways like NF-κB signaling.

Application Notes and Protocols: Efficacy of nsp14-IN-2 in Vero E6 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antiviral efficacy of the non-structural protein 14 (nsp14) inhibitor, nsp14-IN-2, using the Vero E6 cell line. The protocols outlined below cover cytotoxicity assessment, antiviral activity determination, and viral load quantification.

Introduction

The nsp14 protein of various coronaviruses is a crucial bifunctional enzyme possessing both 3'-to-5' exoribonuclease (ExoN) and guanine-N7-methyltransferase (N7-MTase) activities.[1][2][3][4] These functions are essential for viral RNA replication fidelity and capping of the viral RNA, which is critical for evading the host's innate immune response.[1][3][5] Inhibition of nsp14 is a promising therapeutic strategy against coronaviruses. Nsp14-IN-2 is a small molecule inhibitor designed to target this key viral enzyme. Vero E6 cells, a lineage of kidney epithelial cells from the African green monkey, are highly susceptible to infection by a wide range of viruses, including coronaviruses, making them a standard model for antiviral research.[6][7][8][9][10][11][12]

Data Presentation

The efficacy and toxicity of nsp14-IN-2 can be quantified and summarized for clear comparison. The following tables provide a template for presenting key experimental data.

Table 1: Cytotoxicity and Antiviral Activity of nsp14-IN-2 in Vero E6 Cells

| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| nsp14-IN-2 | Data to be determined | Data to be determined | Data to be calculated |

| Remdesivir (Control) | >10 | Data to be determined | Data to be calculated |

CC50 (50% cytotoxic concentration): The concentration of the compound that results in 50% cell death. A higher CC50 value indicates lower cytotoxicity. EC50 (50% effective concentration): The concentration of the compound that inhibits 50% of the viral replication or cytopathic effect. Selectivity Index (SI): A measure of the therapeutic window of a compound. A higher SI value is desirable.

Table 2: Inhibition of Viral Titer by nsp14-IN-2

| Treatment | Virus Titer (PFU/mL or TCID50/mL) | Fold Reduction |

| Vehicle Control | Data to be determined | - |

| nsp14-IN-2 (EC50) | Data to be determined | Data to be calculated |

| nsp14-IN-2 (10x EC50) | Data to be determined | Data to be calculated |

| Remdesivir (Control) | Data to be determined | Data to be calculated |

PFU/mL (Plaque Forming Units per milliliter): A measure of the concentration of infectious virus particles. TCID50/mL (50% Tissue Culture Infectious Dose per milliliter): The viral dose that is expected to infect 50% of the cell cultures.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Maintenance

Vero E6 cells (ATCC CRL-1586) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.[8][12][13]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of nsp14-IN-2 that is toxic to Vero E6 cells.

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[9][14]

-

Compound Treatment: Prepare serial dilutions of nsp14-IN-2 in DMEM. Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.[15]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[16][17][18]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[17][18]

Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay measures the ability of nsp14-IN-2 to protect cells from virus-induced cell death.

-